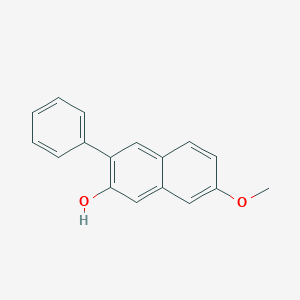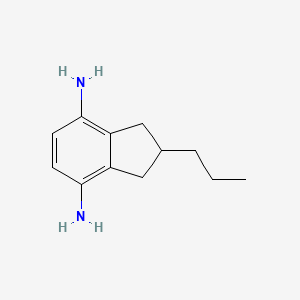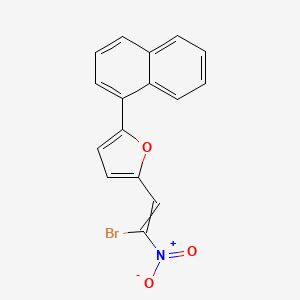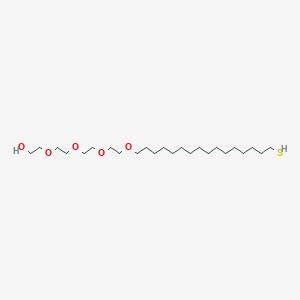
2-Naphthalenol, 7-methoxy-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenol, 7-methoxy-3-phenyl- is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings. This compound is characterized by the presence of a methoxy group at the 7th position and a phenyl group at the 3rd position on the naphthalenol structure. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties .
Preparation Methods
The synthesis of 2-Naphthalenol, 7-methoxy-3-phenyl- can be achieved through various synthetic routes. One common method involves the use of chromium carbene complexes. The reaction typically requires an inert nitrogen atmosphere, tetrahydrofuran as the solvent, and reagents such as 4-dimethylaminopyridine, acetic anhydride, and triethylamine. The reaction mixture is heated to reflux, and the product is purified by silica gel chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
2-Naphthalenol, 7-methoxy-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthalenol, 7-methoxy-3-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studies on antimicrobial, antioxidant, and cytotoxic properties.
Medicine: Its potential therapeutic effects are explored in drug development, particularly for its anti-inflammatory and anti-protozoal activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 7-methoxy-3-phenyl- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. Its antioxidant properties are likely related to its ability to scavenge free radicals and prevent oxidative damage. The compound’s anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
2-Naphthalenol, 7-methoxy-3-phenyl- can be compared with other naphthalene derivatives such as:
2-Naphthol: Similar in structure but lacks the methoxy and phenyl groups, making it less versatile in certain reactions.
7-Methoxy-2-naphthol: Similar but with the methoxy group at a different position, affecting its reactivity and applications.
3-Phenyl-2-naphthol: Similar but lacks the methoxy group, which can influence its biological activities and chemical properties. The uniqueness of 2-Naphthalenol, 7-methoxy-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
831171-88-1 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
7-methoxy-3-phenylnaphthalen-2-ol |
InChI |
InChI=1S/C17H14O2/c1-19-15-8-7-13-10-16(12-5-3-2-4-6-12)17(18)11-14(13)9-15/h2-11,18H,1H3 |
InChI Key |
QPRBAHHSYDBWNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14203874.png)
![Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-](/img/structure/B14203881.png)

![1-[3-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B14203902.png)
![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)
![3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol](/img/structure/B14203914.png)
![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)
![Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate](/img/structure/B14203936.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)
![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)
![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)

